molecular formula C18H21NO B5250635 1-[(4-Phenylphenyl)methyl]piperidin-3-ol

1-[(4-Phenylphenyl)methyl]piperidin-3-ol

Cat. No.: B5250635
M. Wt: 267.4 g/mol
InChI Key: HUIWTFGNMYHERI-UHFFFAOYSA-N
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Description

1-[(4-Phenylphenyl)methyl]piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The structure of this compound includes a piperidine ring substituted with a 4-phenylphenylmethyl group and a hydroxyl group at the third position.

Preparation Methods

The synthesis of 1-[(4-Phenylphenyl)methyl]piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylbenzyl chloride with piperidin-3-ol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve continuous flow reactions to enhance yield and efficiency .

Chemical Reactions Analysis

1-[(4-Phenylphenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Phenylphenyl)methyl]piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Phenylphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

1-[(4-Phenylphenyl)methyl]piperidin-3-ol can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

1-[(4-phenylphenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18-7-4-12-19(14-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-3,5-6,8-11,18,20H,4,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIWTFGNMYHERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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